2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Lacks the isobutylsulfamoyl group, making it less versatile in biochemical applications.
5-Isobutylsulfamoyl-benzoic acid: Lacks the chlorine atoms, which affects its reactivity and interaction with biological targets.
Uniqueness
2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is unique due to its combination of chlorine and isobutylsulfamoyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .
Biological Activity
2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H13Cl2NO4S, with a molecular weight of 326.2 g/mol. The compound features a benzoic acid core substituted with two chlorine atoms and an isobutylsulfamoyl group, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, thereby interfering with substrate binding and catalytic processes. This mechanism is crucial in regulating various cellular functions, including apoptosis and cell proliferation .
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, studies have demonstrated that it can effectively inhibit the growth of various cancer cell lines by targeting anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often overexpressed in cancer cells . The compound's ability to induce apoptosis in these cells makes it a promising candidate for further development as a therapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
2,4-Dichlorobenzoic acid | Moderate enzyme inhibition | Lacks isobutylsulfamoyl group |
5-Isobutylsulfamoyl-benzoic acid | Limited reactivity | No chlorine substituents |
This compound | Strong enzyme inhibition & anticancer effects | Combination of chlorine and sulfamoyl group |
The unique combination of chlorine and the isobutylsulfamoyl group enhances the compound's reactivity and biological activity compared to its analogs .
Study on Anticancer Activity
A notable study explored the effects of this compound on lymphoma cell lines. The compound exhibited potent binding to Mcl-1 with an inhibition constant (Ki) value of approximately 100 nM, demonstrating its potential as a dual inhibitor against both Mcl-1 and Bfl-1 proteins. This dual selectivity could provide a therapeutic advantage in overcoming resistance mechanisms commonly seen in cancer treatments .
Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested for their antimicrobial properties against various bacterial strains. The results indicated that certain modifications to the sulfamoyl group significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents.
Properties
IUPAC Name |
2,4-dichloro-5-(2-methylpropylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-6(2)5-14-19(17,18)10-3-7(11(15)16)8(12)4-9(10)13/h3-4,6,14H,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSFWOSJFUAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660389 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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